molecular formula C7H11F2NO2 B13006326 5,5-Difluoroazepane-4-carboxylic acid CAS No. 1334146-44-9

5,5-Difluoroazepane-4-carboxylic acid

Cat. No.: B13006326
CAS No.: 1334146-44-9
M. Wt: 179.16 g/mol
InChI Key: DNBMFMQDVKYORS-UHFFFAOYSA-N
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Description

5,5-Difluoroazepane-4-carboxylic acid is a fluorinated heterocyclic compound with a seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoroazepane-4-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of azepane derivatives. The reaction typically requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to introduce the fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoroazepane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

5,5-Difluoroazepane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Difluoroazepane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroazepane-4-carboxylic acid
  • 5,5-Dichloroazepane-4-carboxylic acid
  • 5,5-Dibromoazepane-4-carboxylic acid

Uniqueness

5,5-Difluoroazepane-4-carboxylic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability.

Properties

CAS No.

1334146-44-9

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

5,5-difluoroazepane-4-carboxylic acid

InChI

InChI=1S/C7H11F2NO2/c8-7(9)2-4-10-3-1-5(7)6(11)12/h5,10H,1-4H2,(H,11,12)

InChI Key

DNBMFMQDVKYORS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC(C1C(=O)O)(F)F

Origin of Product

United States

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